molecular formula C12H14O3 B8152804 Ethyl 3-methoxy-5-vinylbenzoate

Ethyl 3-methoxy-5-vinylbenzoate

Cat. No.: B8152804
M. Wt: 206.24 g/mol
InChI Key: RBZUZUJOOBKAIH-UHFFFAOYSA-N
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Description

Ethyl 3-methoxy-5-vinylbenzoate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.23 g/mol It is a derivative of benzoic acid, featuring an ethyl ester group, a methoxy group at the 3-position, and a vinyl group at the 5-position on the benzene ring

Preparation Methods

The synthesis of Ethyl 3-methoxy-5-vinylbenzoate typically involves the esterification of 3-methoxy-5-vinylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Ethyl 3-methoxy-5-vinylbenzoate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Addition: The vinyl group can undergo addition reactions with halogens or hydrogen halides to form haloalkanes.

Common reagents and conditions used in these reactions include:

Scientific Research Applications

Ethyl 3-methoxy-5-vinylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-methoxy-5-vinylbenzoate depends on the specific reactions it undergoes. For instance, in nucleophilic aromatic substitution reactions, the methoxy group activates the benzene ring towards nucleophilic attack, facilitating the substitution process. The vinyl group can participate in addition reactions, where the double bond reacts with electrophiles to form new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Ethyl 3-methoxy-5-vinylbenzoate can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl 3-ethenyl-5-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-4-9-6-10(12(13)15-5-2)8-11(7-9)14-3/h4,6-8H,1,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZUZUJOOBKAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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